molecular formula C12H14N2OS B12475463 1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone

1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone

Cat. No.: B12475463
M. Wt: 234.32 g/mol
InChI Key: ZUYWXYROQFVDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone typically involves the condensation of 5-methyl-4,5-dihydro-1,3-thiazole-2-amine with an appropriate acetophenone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring plays a crucial role in these interactions, as its aromaticity and electronic properties facilitate binding to target molecules .

Comparison with Similar Compounds

1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone can be compared with other thiazole-containing compounds, such as:

    Thiazole: A simpler structure with similar aromatic properties.

    Benzothiazole: Contains a fused benzene ring, offering different electronic and steric properties.

    Thiazolidine: A saturated derivative with different reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-[3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone

InChI

InChI=1S/C12H14N2OS/c1-8-7-13-12(16-8)14-11-5-3-4-10(6-11)9(2)15/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

ZUYWXYROQFVDKA-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.